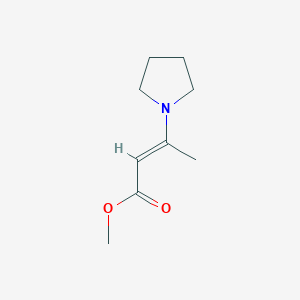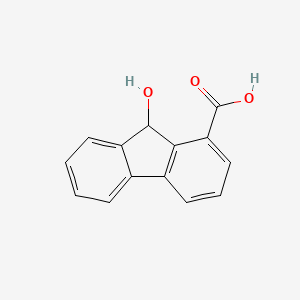
3-Methylthiophene-2,4-disulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylthiophene-2,4-disulfonamide: is an organosulfur compound with the molecular formula C5H6N2O4S3. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylthiophene-2,4-disulfonamide typically involves the sulfonation of 3-methylthiophene. The process can be carried out using chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent. The reaction conditions often require controlled temperatures to ensure the selective formation of the disulfonamide derivative .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 3-Methylthiophene-2,4-disulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nitrating agents can be employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted thiophene derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
Chemistry: 3-Methylthiophene-2,4-disulfonamide is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study the interactions of sulfonamide groups with biological targets. It may also serve as a precursor for the development of new pharmaceuticals .
Medicine: The sulfonamide moiety is known for its antibacterial properties. This compound could be explored for its potential as an antibacterial agent or as a scaffold for drug development .
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as conductive polymers and organic semiconductors .
Mecanismo De Acción
The mechanism of action of 3-Methylthiophene-2,4-disulfonamide involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The thiophene ring may also participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity .
Comparación Con Compuestos Similares
3-Methylthiophene: A simpler derivative of thiophene, lacking the sulfonamide groups.
2-Methylthiophene: An isomer of 3-Methylthiophene with the methyl group in a different position.
Thiophene-2,5-disulfonamide: Another sulfonamide derivative with sulfonamide groups at different positions on the thiophene ring.
Uniqueness: 3-Methylthiophene-2,4-disulfonamide is unique due to the specific positioning of the sulfonamide groups, which can influence its reactivity and interactions with other molecules. This structural feature may provide distinct advantages in certain applications, such as targeted drug design or the development of specialized materials .
Propiedades
Fórmula molecular |
C5H8N2O4S3 |
|---|---|
Peso molecular |
256.3 g/mol |
Nombre IUPAC |
3-methylthiophene-2,4-disulfonamide |
InChI |
InChI=1S/C5H8N2O4S3/c1-3-4(13(6,8)9)2-12-5(3)14(7,10)11/h2H,1H3,(H2,6,8,9)(H2,7,10,11) |
Clave InChI |
XVYGQXDRTUWSCS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC=C1S(=O)(=O)N)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2,6-dichlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12008818.png)


![2-[2-(1-Methylethylidene)hydrazino]benzoic acid](/img/structure/B12008835.png)
![(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12008844.png)

![5-(2,4-Dichlorophenyl)-4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12008856.png)

![N-{2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazino]-2-oxoethyl}-4-fluorobenzamide](/img/structure/B12008867.png)
![2-({4-allyl-5-[(2,6-dimethylanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B12008870.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12008871.png)
![4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(4-tert-butylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12008885.png)
![4-[4-(Allyloxy)-3-methylbenzoyl]-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12008890.png)

